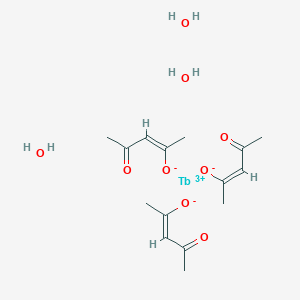![molecular formula C12H16N2O8 B13131854 [2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate CAS No. 874997-95-2](/img/structure/B13131854.png)
[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridine]-4,4’-dicarboxylic acid tetrahydrate: is an organic compound that belongs to the family of bipyridines. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is particularly notable for its use as a ligand in coordination chemistry, where it forms complexes with various metal ions. The tetrahydrate form indicates that the compound is associated with four molecules of water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-4,4’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process may involve crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-4,4’-dicarboxylic acid can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated bipyridines or other substituted derivatives.
Scientific Research Applications
Chemistry: In coordination chemistry, [2,2’-Bipyridine]-4,4’-dicarboxylic acid is used as a ligand to form complexes with transition metals. These complexes are studied for their electronic and catalytic properties .
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in understanding metalloenzymes and their functions.
Medicine: Research is ongoing into the potential medicinal applications of bipyridine derivatives, including their use as therapeutic agents in treating diseases related to metal ion imbalances.
Industry: In the industrial sector, bipyridine derivatives are used in the development of sensors, catalysts, and materials with specific electronic properties .
Mechanism of Action
The mechanism by which [2,2’-Bipyridine]-4,4’-dicarboxylic acid exerts its effects is primarily through its role as a ligand. It coordinates with metal ions, forming stable complexes that can participate in various chemical reactions. The nitrogen atoms in the pyridine rings are the primary sites for coordination, allowing the compound to interact with metal centers and influence their reactivity .
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens, which have electrochemical properties.
3,3’-Bipyridine: Less commonly used but still significant in certain coordination chemistry applications.
Uniqueness: [2,2’-Bipyridine]-4,4’-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its ability to form hydrogen bonds and interact with other molecules. This makes it particularly useful in the design of supramolecular structures and materials with specific properties .
Properties
CAS No. |
874997-95-2 |
|---|---|
Molecular Formula |
C12H16N2O8 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;tetrahydrate |
InChI |
InChI=1S/C12H8N2O4.4H2O/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;;;/h1-6H,(H,15,16)(H,17,18);4*1H2 |
InChI Key |
IPXPBFLURHCIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)


![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
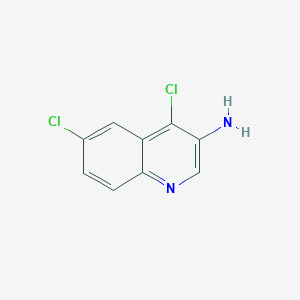
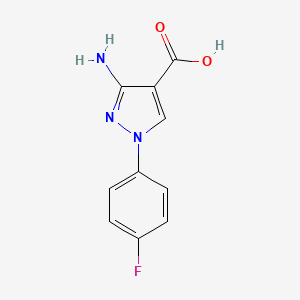


![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
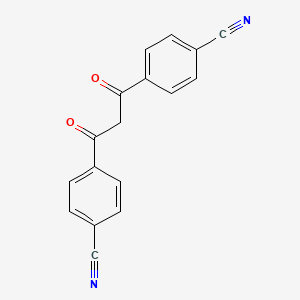
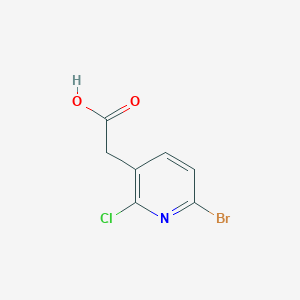
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
